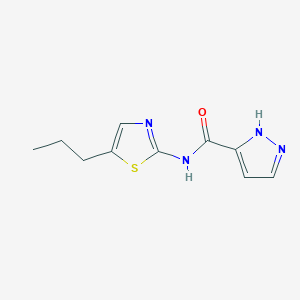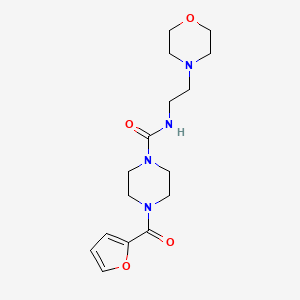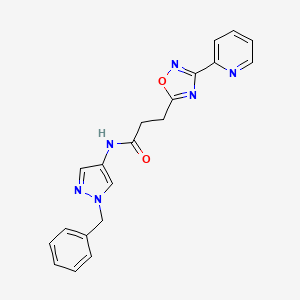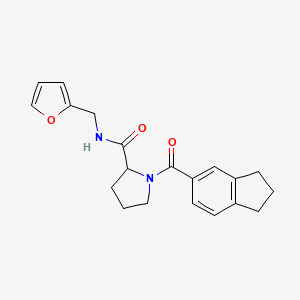![molecular formula C17H18ClN3O2 B7635519 N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide](/img/structure/B7635519.png)
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide, also known as Celecoxib, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, thus reducing the production of prostaglandins that cause inflammation and pain.
Mechanism of Action
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins that cause inflammation and pain. By reducing the production of prostaglandins, this compound reduces inflammation, pain, and fever. Unlike other NSAIDs, this compound does not inhibit the COX-1 enzyme, which is responsible for the production of prostaglandins that protect the stomach lining and maintain platelet function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces the production of inflammatory cytokines and chemokines, inhibits angiogenesis and tumor growth, and induces apoptosis in cancer cells. This compound also modulates the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has several advantages for lab experiments. It is a selective COX-2 inhibitor, which allows for the specific inhibition of the COX-2 enzyme without affecting the COX-1 enzyme. This compound is also relatively safe and well-tolerated, with a low incidence of adverse effects. However, this compound has some limitations for lab experiments. It has a short half-life and requires multiple doses for sustained inhibition of the COX-2 enzyme. This compound is also highly protein-bound, which can affect its pharmacokinetics and distribution.
Future Directions
There are several future directions for the research and development of N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide. One potential direction is the investigation of this compound as a chemopreventive agent for various types of cancer. Another direction is the development of more potent and selective COX-2 inhibitors with improved pharmacokinetics and safety profiles. Additionally, the combination of this compound with other drugs or therapies may enhance its efficacy and reduce its side effects. Finally, the use of this compound for the treatment of other inflammatory conditions, such as inflammatory bowel disease, may also be explored.
Conclusion:
This compound is a selective COX-2 inhibitor that has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has also been investigated for its potential use in the prevention and treatment of various types of cancer. This compound has several advantages for lab experiments, including its selectivity and relative safety, but also has some limitations, such as its short half-life and protein binding. There are several future directions for the research and development of this compound, including its use as a chemopreventive agent and the development of more potent and selective COX-2 inhibitors.
Synthesis Methods
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide can be synthesized by the reaction of 4-bromo-2-fluoroaniline with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-methyl-2-propanolamine. The final product is obtained after purification by recrystallization.
Scientific Research Applications
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been shown to be effective in the treatment of various inflammatory conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and acute pain. This compound has also been investigated for its potential use in the prevention and treatment of various types of cancer, including colorectal, breast, prostate, and lung cancer.
properties
IUPAC Name |
N-[3-[(2-chlorophenyl)carbamoylamino]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11(2)16(22)19-12-6-5-7-13(10-12)20-17(23)21-15-9-4-3-8-14(15)18/h3-11H,1-2H3,(H,19,22)(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXRHNSIYJQPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-difluoro-N-[3-(1-methylimidazol-2-yl)phenyl]benzamide](/img/structure/B7635440.png)
![2-(3-fluorophenyl)-N-[4-(1,3-oxazol-5-yl)phenyl]acetamide](/img/structure/B7635460.png)
![1-[[2-[[(3-Methylquinoxalin-2-yl)amino]methyl]phenyl]methyl]pyrrolidin-2-one](/img/structure/B7635462.png)
![N-[(1-morpholin-4-ylcyclohexyl)methyl]-1,2,5-thiadiazole-3-carboxamide](/img/structure/B7635471.png)
![N-cyclopropyl-1-[2-(3-fluorophenoxy)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635478.png)
![2-methyl-5-methylsulfonyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635483.png)


![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-(2-methylphenyl)pyrrolidine-1-carboxamide](/img/structure/B7635499.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-3-methoxy-4-prop-2-enoxybenzamide](/img/structure/B7635503.png)

![3-(carbamoylamino)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B7635518.png)

![7-Chloro-4-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]quinazoline](/img/structure/B7635533.png)